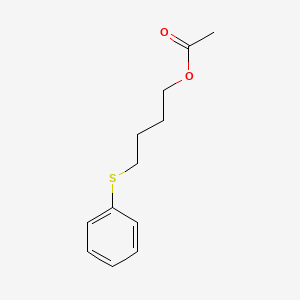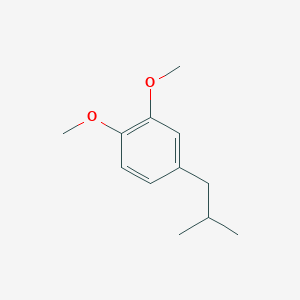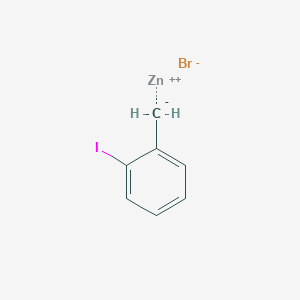![molecular formula C8H7ClN4O B8408382 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one](/img/structure/B8408382.png)
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The process is carried out in a two-vessel system to control the reaction conditions and manage impurities effectively.
Chemical Reactions Analysis
Types of Reactions
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one undergoes various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and cancer cell proliferation
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an antiviral agent.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of the chloroethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClN4O/c9-3-7(14)5-1-2-6-8(10)11-4-12-13(5)6/h1-2,4H,3H2,(H2,10,11,12) |
InChI Key |
IXXVZABZKDVUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















